molecular formula C21H20Cl2O3 B105639 trans-Permethrin CAS No. 61949-77-7

trans-Permethrin

Cat. No.: B105639
CAS No.: 61949-77-7
M. Wt: 391.3 g/mol
InChI Key: RLLPVAHGXHCWKJ-MJGOQNOKSA-N
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Description

trans-Permethrin is a synthetic pyrethroid insecticide widely used for its effectiveness against a broad range of pests including lice, ticks, fleas, mites, and other arthropods. It is a stereoisomer of permethrin, specifically the trans isomer, which is known for its stability and insecticidal properties. The chemical structure of this compound is 3-phenoxybenzyl (1RS,3RS;1RS,3SR)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate .

Mechanism of Action

Target of Action

Trans-Permethrin primarily targets the sodium channel protein type 1 subunit alpha in humans . This protein plays a crucial role in the initiation and propagation of action potentials in neurons .

Mode of Action

This compound acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .

Biochemical Pathways

The major products of the ester cleavage of permethrin include 3-phenoxybenzaldehyde , 3-phenoxybenzoic acid , 3-phenoxybenzyl-3,3-dimethylacrylate and benzyl alcohols , as well as the corresponding acids . The metabolites cis- and trans-DCCA are produced from the cis and trans isomers of permethrin .

Pharmacokinetics

This compound exhibits limited gastrointestinal absorption potential . The concentrations of the cis isomer were always greater than those of the trans isomer of permethrin, ranging from 2- to 16-fold greater in blood and tissues . The retention times of cis-permethrin and this compound were 3.9min and 3.6min, respectively .

Result of Action

This results in complex interactions with the nervous systems of target organisms, providing insights into their selective toxicity and modes of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, there is a clear pattern of diastereomeric selectivity between cis- and this compound in environmental samples . Moreover, the different metabolic pathways of pyrethroid enantiomers have consequences for their persistence and bioaccumulation profiles in biological systems .

Biochemical Analysis

Biochemical Properties

Trans-Permethrin interacts with various enzymes, proteins, and other biomolecules. An analytical method has been developed to measure this compound and its associated metabolites in different biological rat matrices and fluids . The target analytes were derivatised in samples using a methanolic/hydrochloric acid solution and then extracted with toluene .

Cellular Effects

This compound has been detected in all corresponding matrices, whereas cis-Permethrin was detected only in blood, plasma, and faeces . This indicates that this compound may have different effects on various types of cells and cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and may also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are being researched. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Permethrin involves the esterification of 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction typically employs a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired trans isomer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to favor the formation of the trans isomer, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to separate and purify the final product .

Properties

IUPAC Name

(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLPVAHGXHCWKJ-MJGOQNOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037611, DTXSID8058116
Record name trans-Permethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-trans-Permethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51877-74-8, 61949-77-7
Record name (+)-trans-Permethrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51877-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biopermethrin [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-permethrin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Permethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-trans-Permethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-phenoxybenzyl trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.571
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Record name Biopermethrin
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIOPERMETHRIN
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Record name TRANSPERMETHRIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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